Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate
Overview
Description
Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is characterized by a cyclopropane ring substituted with a hydroxymethyl group and an acetate ester. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate typically involves the reaction of 1-hydroxymethylcyclopropane with acetic acid or its derivatives under esterification conditions. One common method includes the use of an acid catalyst such as sulfuric acid to facilitate the esterification reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from readily available raw materials. For instance, tribromo-neopentyl alcohol can be acetylated to form tribromo-neopentyl acetate, which is then reduced and substituted with cyanide to yield the desired product . This method is advantageous due to its high yield and suitability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.
Major Products:
Oxidation: Formation of cyclopropane carboxylic acid derivatives.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
- Methyl cyclopropylacetate
- Methyl 1-methylcyclopropylacetate
- Cyclopropylmethyl acetate
Comparison: Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological interactions compared to its analogs. This functional group enhances its solubility and ability to participate in hydrogen bonding, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6(9)4-7(5-8)2-3-7/h8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKMFFZANHPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652342 | |
Record name | Methyl [1-(hydroxymethyl)cyclopropyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142148-13-8 | |
Record name | Methyl 1-(hydroxymethyl)cyclopropaneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142148-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl [1-(hydroxymethyl)cyclopropyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropaneacetic acid, 1-(hydroxymethyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.